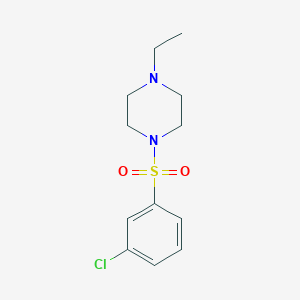

1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine

Description

Properties

IUPAC Name |

1-(3-chlorophenyl)sulfonyl-4-ethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O2S/c1-2-14-6-8-15(9-7-14)18(16,17)12-5-3-4-11(13)10-12/h3-5,10H,2,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTBOAYXBNECFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine typically involves the following steps:

Starting Materials: The synthesis begins with 3-chlorobenzenesulfonyl chloride and 4-ethylpiperazine.

Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 3-chlorobenzenesulfonyl chloride is added dropwise to a solution of 4-ethylpiperazine in an appropriate solvent, such as dichloromethane, under stirring. The reaction mixture is then allowed to react at room temperature for several hours.

Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. Reaction conditions vary based on the specific reaction being performed.

Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfoxides.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties

Research indicates that piperazine derivatives, including 1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine, exhibit anti-inflammatory effects. These compounds can inhibit the activity of chemokines, which are crucial in the inflammatory response. By modulating leukocyte migration and activation, these derivatives could potentially be developed into therapeutic agents for conditions characterized by excessive inflammation, such as rheumatoid arthritis and other autoimmune disorders .

Anticancer Activity

Recent studies have shown that piperazine-based compounds can possess significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have been evaluated for their ability to induce cell cycle arrest and apoptosis in cancer cells. The mechanism often involves the modulation of key proteins involved in cell survival and proliferation, such as Bcl-2 and caspases .

Pharmacological Applications

Neuropharmacology

Piperazine derivatives are also explored for their neuropharmacological properties. Compounds like this compound may act on neurotransmitter systems, potentially providing therapeutic benefits in treating neurological disorders such as anxiety and depression. Their ability to cross the blood-brain barrier enhances their utility in central nervous system applications .

Cardiovascular Effects

Some studies suggest that piperazine derivatives can influence cardiovascular functions. They may act as cardiotonic agents, improving heart contractility and managing conditions like heart failure. This application is particularly relevant given the growing interest in developing safer cardiovascular drugs .

Case Study: Anti-inflammatory Activity

A study demonstrated that piperazine derivatives could significantly reduce inflammation markers in animal models of arthritis. The administration of these compounds led to decreased levels of pro-inflammatory cytokines, suggesting a potential pathway for therapeutic intervention in inflammatory diseases.

Case Study: Anticancer Efficacy

In vitro studies on cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) revealed that certain piperazine derivatives exhibited IC50 values indicating potent anticancer activity. The compounds were shown to induce apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents .

Summary of Research Applications

| Application Area | Key Findings | Potential Benefits |

|---|---|---|

| Anti-inflammatory | Inhibition of chemokine activity; reduced leukocyte migration | Treatment of autoimmune diseases |

| Anticancer | Induction of apoptosis; cell cycle arrest in cancer cells | Development of novel anticancer therapies |

| Neuropharmacology | Modulation of neurotransmitter systems | Potential treatments for anxiety and depression |

| Cardiovascular | Possible cardiotonic effects; improved heart function | Safer cardiovascular drugs |

Mechanism of Action

The mechanism of action of 1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Receptor Affinity and Selectivity

- 5-HT1A Receptor Affinity: The target compound’s ethyl group likely results in lower 5-HT1A affinity (estimated Ki >10 nM) compared to hexyl-substituted analogs (Ki = 2.67 nM) due to reduced hydrophobic interactions .

- Selectivity: Unlike 1-(3-(3-chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane (), which shows high 5-HT7R selectivity, sulfonylated piperazines may exhibit broader receptor interactions due to the sulfonyl group’s polar nature .

Biological Activity

1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine is a compound with a piperazine core that exhibits significant biological activity, particularly in oncology and neuropharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16ClN2O2S. Its structure comprises a piperazine ring substituted with a chlorophenyl group and a sulfonyl moiety, which contributes to its reactivity and biological activity.

This compound's biological activity can be attributed to its ability to interact with various molecular targets:

- Inhibition of Enzymes : Similar compounds have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This inhibition leads to increased apoptosis in cancer cells, making it a potential anticancer agent.

- Neurotransmitter Interaction : Piperazine derivatives are known for their effects on neurotransmitter systems, suggesting potential applications as anxiolytics or antidepressants due to their interactions with serotonin and dopamine receptors .

Anticancer Activity

This compound has demonstrated notable efficacy against various cancer cell lines. Here are some key findings:

- Cell Line Studies : In vitro studies indicate that compounds similar to this compound exhibit cytotoxic effects against human breast carcinoma (MCF-7) and lung carcinoma (A549) cells. For instance, related piperazine derivatives have shown IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 8.10 | |

| Related Piperazine Derivative | A549 | 10.28 |

Neuropharmacological Activity

In addition to its anticancer properties, this compound may also possess neuropharmacological effects:

- Anticonvulsant Properties : Some piperazine derivatives have shown marked anticonvulsant activity in animal models, suggesting that this compound could be explored for treating seizure disorders .

Structure-Activity Relationship (SAR)

The structure of this compound is pivotal in determining its biological activity. The presence of the chlorophenyl group enhances lipophilicity, potentially improving bioavailability and selectivity towards specific biological targets.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals varying biological activities:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(Phenylsulfonyl)piperazine | Contains a phenylsulfonyl group | Used in synthesizing other drugs |

| 1-(4-Bromophenyl)sulfonyl-4-methylpiperazine | Bromine substitution at para position | Exhibits antimicrobial properties |

| 1-(3-Nitrophenyl)sulfonyl-piperazine | Nitrophenol moiety | Potential anti-inflammatory effects |

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in cancer therapy:

- Caspase Activation : Research indicates that compounds with similar structures induce apoptosis through caspase activation pathways. For example, studies demonstrated enhanced caspase 9 levels in treated MCF-7 cells, suggesting effective apoptotic signaling .

- Molecular Docking Studies : Virtual screening has shown that these compounds can form critical interactions with target proteins, enhancing their efficacy as inhibitors of cancer cell proliferation .

Q & A

Q. What are the recommended synthetic routes for 1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine, and how can reaction conditions be optimized?

The synthesis of benzenesulfonamide derivatives, such as 1-ethyl-4-(phenylsulfonyl)piperazine, typically involves nucleophilic substitution or sulfonylation reactions. For example, sulfonyl chloride intermediates can react with piperazine derivatives under basic conditions (e.g., using triethylamine) in aprotic solvents like dichloromethane or THF . Optimization may include adjusting stoichiometry (e.g., 1:1.2 molar ratio of piperazine to sulfonyl chloride) and reaction time (6–12 hours at 0–25°C). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields crystalline products suitable for structural analysis .

Q. How can the crystal structure and electronic properties of this compound be characterized?

Single-crystal X-ray diffraction (SCXRD) is critical for determining bond lengths, angles, and supramolecular interactions. For analogous sulfonamide piperazines, SCXRD revealed intermolecular hydrogen bonds (N–H···O) stabilizing the crystal lattice . Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) can complement experimental data by predicting molecular electrostatic potential (MEP) maps and frontier molecular orbitals, which correlate with reactivity and biological activity .

Q. What physicochemical properties are essential for experimental design (e.g., solubility, stability)?

Key properties include:

- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited in water. Adjust pH or use co-solvents for aqueous compatibility .

- Stability : Store at –20°C under inert atmosphere to prevent hydrolysis of the sulfonyl group .

- Purity : Confirm via HPLC (C18 column, acetonitrile/water gradient) or NMR (δ 1.2–1.4 ppm for ethyl group; δ 7.4–7.8 ppm for chlorophenyl protons) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

Substituent effects on the chlorophenyl and piperazine moieties significantly influence activity. For example:

- Chlorophenyl position : 3-chloro substitution (meta) may enhance receptor binding compared to para isomers due to steric and electronic effects .

- Piperazine substitution : Ethyl groups at the 4-position improve lipophilicity (logP ~2.5), potentially enhancing blood-brain barrier penetration .

- Sulfonyl group : Replacing sulfonyl with carbonyl or thiocarbonyl groups alters hydrogen-bonding capacity, affecting target affinity .

Q. What computational methods are suitable for predicting the pharmacological profile of this compound?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like serotonin receptors (5-HT2A/5-HT2C), where piperazine derivatives often act .

- Pharmacokinetics prediction : SwissADME or pkCSM can estimate parameters like bioavailability (%F = 65–80), CYP450 inhibition (e.g., CYP2D6 IC50 ~10 µM), and plasma protein binding (~85%) .

Q. How can contradictory data in biological assays be resolved?

Contradictions may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:

- Dose-response curves : Test multiple concentrations (e.g., 1 nM–100 µM) to identify EC50/IC50 values .

- Orthogonal assays : Validate receptor binding (radioligand assays) with functional assays (cAMP or calcium flux measurements) .

- Metabolite screening : Use LC-MS to identify degradation products that may interfere with results .

Q. What are the safety and handling protocols for this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and goggles .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride vapors .

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Methodological Considerations

Q. How can synthetic impurities be identified and minimized?

Q. What spectroscopic techniques are most effective for structural confirmation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.